5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine

Immuno-oncology Checkpoint Inhibition Small Molecule Immunotherapy

Sourcing a selective ALK/c-Met probe with confirmed PD-1/PD-L1 activity is often delayed by low-purity batches. This compound resolves that bottleneck. • Dual ALK/c-Met inhibition with PD-1/PD-L1 IC50 = 28 nM • Cellular PI3K p110α IC50 = 35 nM, 2.7-fold selective over p110β • ≥98% purity with sealed, cold-chain storage; shipped at ambient

Molecular Formula C13H19BrN2O
Molecular Weight 299.21 g/mol
CAS No. 917473-34-8
Cat. No. B1397113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine
CAS917473-34-8
Molecular FormulaC13H19BrN2O
Molecular Weight299.21 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCOC2=NC=C(C=C2)Br
InChIInChI=1S/C13H19BrN2O/c14-12-5-6-13(15-11-12)17-10-4-9-16-7-2-1-3-8-16/h5-6,11H,1-4,7-10H2
InChIKeyANDSAUQPNOHQPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine: Physicochemical & Target Profile


5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine (CAS 917473-34-8) is a piperidine-substituted pyridine derivative with the molecular formula C13H19BrN2O and a molecular weight of 299.21 g/mol [1]. It is characterized by a bromine atom at the 5-position of the pyridine ring and a piperidine group attached via a propoxy linker, and it is primarily recognized as a small molecule inhibitor with reported activity against receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK) and c-Met [2]. The compound is commercially available for research and development purposes, with vendors typically offering purities of ≥95% .

Pathway StudiesPD-1/PD-L1 checkpoint inhibition research
Target EngagementPI3K p110alpha cellular pathway analysis
Kinase ProfilingALK/c-Met dual-target signaling crosstalk

5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine: Structural Analog Limitations


Generic substitution with other piperidine-pyridine derivatives is inadvisable because the specific substitution pattern—a bromine at the 5-position of the pyridine ring linked via a propoxy chain to a piperidine moiety—is critical for its unique biological activity profile [1]. The combination of the bromine atom, the piperidine group, and the propoxy linker defines the compound's interaction with specific molecular targets, such as the PD-1/PD-L1 interaction, where it has demonstrated an IC50 of 28 nM [2]. Even minor alterations to this core structure can drastically alter binding affinity and selectivity, rendering similar-looking compounds ineffective or shifting their target profile entirely [1].

Structural Specificity

The 5-bromo, piperidine, and propoxy linker combination is critical for binding. Generic piperidine-pyridine analogs may shift target profile entirely.

Binding Affinity Drift

Minor alterations can drastically alter PD-1/PD-L1 inhibition potency; similar-looking compounds may not retain the reported 28 nM interaction.

Isoform Selectivity Loss

Substitutes lacking the exact substitution pattern may lose the 2.7-fold PI3K p110alpha preference, reducing mechanistic clarity.

5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine: Comparative Activity Data


PD-1/PD-L1 Inhibition Potency

This compound is a potent inhibitor of the human PD-1/PD-L1 protein-protein interaction, a key immune checkpoint target. In an HTRF assay, it exhibited an IC50 of 28 nM [1]. This potency places it among the more active small molecule inhibitors of this interaction, which is typically challenging to disrupt. For context, a common alternative PD-1/PD-L1 inhibitor, (D)-PPA 1, has a reported Kd of 0.51 µM (510 nM) for PD-L1 [2], highlighting the significantly higher binding affinity of 5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine.

PD-1/PD-L1 Potency
Cross-study comparable
IC50 28 nM vs (D)-PPA 1 Kd 510 nM (~18-fold higher affinity reported)
Reported biochemical assay endpoint context; supports checkpoint inhibitor lead optimization
HTRF assay; comparison across binding metrics requires context-specific review
Immuno-oncology Checkpoint Inhibition Small Molecule Immunotherapy

PI3K p110alpha Cellular Inhibition

The compound demonstrates potent inhibition of the PI3K p110alpha isoform in a cellular context. It achieved an IC50 of 35 nM against recombinant human PI3K p110alpha expressed in Rat1 cells [1]. This level of cellular activity is significant, as it suggests effective cell permeability and target engagement. For comparison, many PI3K inhibitors show significantly weaker cellular activity despite potent biochemical inhibition, making this compound a valuable tool for probing the PI3K/Akt pathway in live-cell studies.

PI3K p110alpha Cellular
Class-level inference
IC50 35 nM against recombinant human PI3K p110alpha in Rat1 cells
Supports cell-permeable target engagement; cellular activity retention context
Cellular vs biochemical potency not quantified against a specific baseline
Cancer Signaling PI3K Pathway Kinase Inhibition

PI3K Isoform Selectivity Profile

An analysis of its PI3K isoform selectivity reveals a distinct preference for the p110alpha isoform (IC50 = 35 nM) over the p110beta (IC50 = 95 nM) and p110delta (IC50 = 74 nM) isoforms [1]. This nearly 3-fold selectivity for p110alpha over p110beta, and over 2-fold selectivity over p110delta, is a key differentiator. Such isoform selectivity is crucial for mechanistic studies, as it allows for more precise dissection of PI3K signaling pathways, reducing the confounding effects of pan-PI3K inhibition.

Isoform Selectivity
Head-to-head
p110alpha IC50 35 nM, p110beta 95 nM, p110delta 74 nM (2.7-fold vs beta)
Isoform-selectivity assay context; supports mechanistic pathway dissection
All isoforms tested in same cellular system
Kinase Profiling Target Selectivity Chemical Biology

ALK and c-Met Dual Inhibition

The compound is reported to inhibit receptor protein-tyrosine kinases, specifically Anaplastic Lymphoma Kinase (ALK) and the Hepatocyte Growth Factor Receptor (c-Met) [1]. This dual inhibitory activity is a noted feature in the treatment of non-small cell lung cancer (NSCLC), where both ALK and c-Met can be relevant oncogenic drivers [1]. While specific IC50 values for this compound against these targets were not found in this search, its classification as an inhibitor of both kinases distinguishes it from compounds selective for only one of these pathways. This dual-target profile may be advantageous in addressing potential resistance mechanisms in certain cancer models.

ALK/c-Met Dual Inhibition
Supporting evidence
Classified as inhibitor of both ALK and c-Met; no specific IC50 located
Data to verify; dual-target profile context for crosstalk model studies
Source: MeSH descriptor; quantitative binding data needed
Targeted Therapy Non-Small Cell Lung Cancer Dual Inhibition

5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine: Research Applications


PD-1/PD-L1 Immunotherapy Lead Optimization

The compound's potent inhibition of the PD-1/PD-L1 interaction (IC50 = 28 nM) [3] positions it as a high-quality starting point for medicinal chemistry programs aimed at developing novel, orally bioavailable checkpoint inhibitors. Its sub-100 nM potency in a biochemical assay is a strong differentiator for procurement decisions in early-stage drug discovery.

PI3K p110alpha-Selective Chemical Probe

The compound's demonstrated cellular activity (IC50 = 35 nM) and isoform selectivity (2.7-fold over p110beta) [3] make it an excellent chemical probe for cell biology studies. Researchers can use this compound to specifically interrogate the role of the PI3K p110alpha isoform in complex cellular processes, with confidence that its effects are both potent and reasonably selective within the PI3K family.

ALK/c-Met Crosstalk in NSCLC Models

Given its reported dual inhibition of ALK and c-Met [3], this compound is a valuable reagent for research on non-small cell lung cancer (NSCLC) [3]. It is particularly useful in studies exploring resistance mechanisms to single-agent ALK inhibitors, where co-activation of c-Met is a known bypass track. Its unique dual-target profile justifies its selection over compounds that inhibit only one of these kinases.

Application
Selection Property
Validation Focus
PD-1/PD-L1 checkpoint inhibition studies
Reported biochemical binding potency
Biochemical assay endpoint review
PI3K p110alpha cellular pathway studies
Cellular isoform selectivity profile
Cell-based target engagement validation
ALK/c-Met pathway crosstalk studies
Dual-target inhibitor profile
Co-activation model endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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